3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine: is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety, which is further substituted with a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorinated phenoxy group: This step often involves nucleophilic substitution reactions where a chlorinated phenol reacts with a suitable leaving group.
Attachment to the pyridine ring: The final step involves coupling the oxadiazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it under strong reducing conditions.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorinated phenoxy group under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used, potentially leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structural features.
Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent.
Industry:
- Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Material Science: It may act as a dopant or a structural component, influencing the properties of the material.
Comparison with Similar Compounds
- 3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-triazol-3-yl}pyridine
- 3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-thiadiazol-3-yl}pyridine
Uniqueness:
- The oxadiazole ring in 3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine provides unique electronic properties compared to triazole or thiadiazole analogs.
- The presence of the chlorinated phenoxy group adds to its reactivity and potential for further functionalization.
Properties
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-10-7-12(4-5-13(10)16)20-9-14-18-15(19-21-14)11-3-2-6-17-8-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSXSENBOMTCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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